molecular formula C18H20N2O3S B271034 1-acetyl-N-(3,4-dimethylphenyl)-5-indolinesulfonamide

1-acetyl-N-(3,4-dimethylphenyl)-5-indolinesulfonamide

Katalognummer B271034
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: XESJSVKSJFRHPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-acetyl-N-(3,4-dimethylphenyl)-5-indolinesulfonamide, also known as GW 501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in the fields of cardiovascular medicine, metabolic disorders, and cancer research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid and glucose metabolism, muscle fiber type switching, and inflammation.

Wirkmechanismus

1-acetyl-N-(3,4-dimethylphenyl)-5-indolinesulfonamide 501516 exerts its pharmacological effects by activating PPARδ, a nuclear receptor that regulates gene expression by binding to specific DNA sequences. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, while downregulating genes involved in inflammation and lipid synthesis. This results in improved metabolic function and reduced risk of cardiovascular diseases and cancer.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects in animal models and human studies. These include increased fatty acid oxidation, improved glucose tolerance, reduced inflammation, and enhanced mitochondrial function. In addition, this compound 501516 has been shown to increase endurance capacity and reduce muscle fatigue in animal models and human athletes.

Vorteile Und Einschränkungen Für Laborexperimente

1-acetyl-N-(3,4-dimethylphenyl)-5-indolinesulfonamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its well-established synthesis and characterization methods, and its potential for therapeutic applications in various disease models. However, this compound also has several limitations, including its potential toxicity at high doses, its potential for off-target effects, and its limited availability and high cost.

Zukünftige Richtungen

Several future directions for 1-acetyl-N-(3,4-dimethylphenyl)-5-indolinesulfonamide 501516 research can be identified, including:
1. Further investigation of the molecular mechanisms underlying its pharmacological effects, including its effects on gene expression, protein function, and signaling pathways.
2. Development of more selective and potent PPARδ agonists with fewer off-target effects and improved therapeutic profiles.
3. Exploration of the potential applications of this compound 501516 in other disease models, including neurodegenerative diseases, autoimmune diseases, and infectious diseases.
4. Investigation of the potential synergistic effects of this compound 501516 with other drugs or therapies in various disease models.
5. Further optimization of the synthesis and purification methods for this compound 501516 to improve its yield, purity, and cost-effectiveness.
In conclusion, this compound 501516 is a promising drug with potential applications in cardiovascular medicine, metabolic disorders, and cancer research. Its mechanism of action involves activation of PPARδ, leading to improved metabolic function and reduced risk of various diseases. However, further research is needed to fully understand its pharmacological effects and optimize its therapeutic potential.

Synthesemethoden

The synthesis of 1-acetyl-N-(3,4-dimethylphenyl)-5-indolinesulfonamide 501516 involves the reaction of 3,4-dimethylphenylamine with indole-5-sulfonyl chloride, followed by acetylation of the resulting product with acetic anhydride. The final compound is purified using column chromatography and characterized using spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

1-acetyl-N-(3,4-dimethylphenyl)-5-indolinesulfonamide 501516 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cardiovascular medicine, this compound has been shown to improve lipid profile, increase insulin sensitivity, and enhance mitochondrial function in animal models of atherosclerosis and heart failure. In metabolic disorders, this compound 501516 has been shown to increase fatty acid oxidation, reduce liver fat accumulation, and improve glucose tolerance in animal models of obesity and type 2 diabetes. In cancer research, this compound 501516 has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast, prostate, and colon cancers.

Eigenschaften

Molekularformel

C18H20N2O3S

Molekulargewicht

344.4 g/mol

IUPAC-Name

1-acetyl-N-(3,4-dimethylphenyl)-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C18H20N2O3S/c1-12-4-5-16(10-13(12)2)19-24(22,23)17-6-7-18-15(11-17)8-9-20(18)14(3)21/h4-7,10-11,19H,8-9H2,1-3H3

InChI-Schlüssel

XESJSVKSJFRHPE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C)C

Kanonische SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.